molecular formula C10H22ClN2O5PS B14678569 1-Propanesulfonic acid, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)ethyl ester, P-oxide CAS No. 37752-41-3

1-Propanesulfonic acid, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)ethyl ester, P-oxide

Cat. No.: B14678569
CAS No.: 37752-41-3
M. Wt: 348.78 g/mol
InChI Key: XNFSEUMNEVOOCN-UHFFFAOYSA-N
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Description

1-Propanesulfonic acid, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)ethyl ester, P-oxide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a sulfonic acid group, a chloroethyl group, and an oxazaphosphorin ring. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanesulfonic acid, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)ethyl ester, P-oxide typically involves multiple steps. The process begins with the preparation of the oxazaphosphorin ring, followed by the introduction of the chloroethyl group and the sulfonic acid group. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The use of automated systems ensures consistent quality and yield. Industrial production also involves rigorous purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Propanesulfonic acid, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)ethyl ester, P-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used.

Scientific Research Applications

1-Propanesulfonic acid, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)ethyl ester, P-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Propanesulfonic acid, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)ethyl ester, P-oxide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The oxazaphosphorin ring plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

    2-Chloroethylphosphonic Acid: Similar in structure but lacks the sulfonic acid group.

    Cyclophosphamide: Contains a similar oxazaphosphorin ring but has different substituents.

    Sulfonic Acid Derivatives: Compounds with similar sulfonic acid groups but different overall structures.

Uniqueness: 1-Propanesulfonic acid, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)ethyl ester, P-oxide is unique due to its combination of a sulfonic acid group, a chloroethyl group, and an oxazaphosphorin ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

CAS No.

37752-41-3

Molecular Formula

C10H22ClN2O5PS

Molecular Weight

348.78 g/mol

IUPAC Name

2-[[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]amino]ethyl propane-1-sulfonate

InChI

InChI=1S/C10H22ClN2O5PS/c1-2-10-20(15,16)18-9-5-12-19(14)13(7-4-11)6-3-8-17-19/h2-10H2,1H3,(H,12,14)

InChI Key

XNFSEUMNEVOOCN-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)OCCNP1(=O)N(CCCO1)CCCl

Origin of Product

United States

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